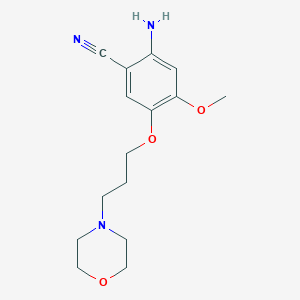

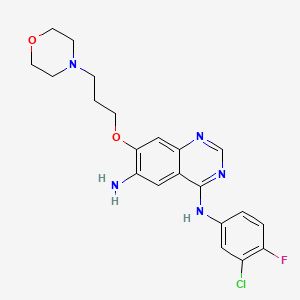

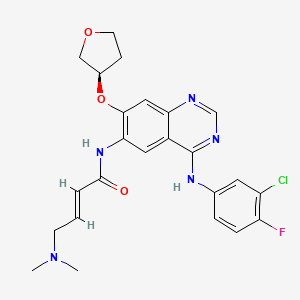

Afatinib Impurity C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Afatinib Impurity C is related to Afatinib, a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) .

Chemical Reactions Analysis

Afatinib is known to form covalently bound adducts to plasma proteins via a chemical reaction mechanism of Michael addition that does not involve enzymatic catalysis . The major circulating form of afatinib in human plasma were adducts of afatinib covalently bound to plasma proteins .Wissenschaftliche Forschungsanwendungen

Synthesis and Impurity Profiling

Research on the synthesis of Afatinib Dimaleate has led to the development of a controlled, efficient, and robust three-stage manufacturing process. This process optimizes yield and quality, highlighting the identification and characterization of impurities, such as acetamide impurity and Afatinib N-Oxide, which are crucial for ensuring drug safety and efficacy (Kumar et al., 2019). Additionally, a validated stability-indicating UPLC method for Afatinib and its impurities in pharmaceutical dosage forms underscores the importance of impurity profiling for drug development and regulatory compliance (Ivaturi et al., 2021).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of Afatinib after oral administration in healthy volunteers have provided insight into its absorption, distribution, metabolism, and excretion (ADME) profile. Afatinib displays a complete mass balance with primary excretion via feces and undergoes minimal metabolism, indicating its pharmacokinetic properties support a once-daily dosing regimen (Stopfer et al., 2012).

Advanced Formulations for Targeted Delivery

Research into novel formulations of Afatinib, such as inhalable PLGA nanoparticles and lipid-polymer hybrid nanoparticles, aims to improve its bioavailability and therapeutic outcomes, especially in NSCLC treatment. These advanced formulations demonstrate enhanced cytotoxic potential in KRAS-mutated NSCLC cell lines and provide a promising approach for localized therapy, improving drug solubility and targeted delivery to lung tissues (Elbatanony et al., 2020; Wang et al., 2019).

Zukünftige Richtungen

Afatinib is currently approved for the treatment of certain types of non-small cell lung cancer (NSCLC). It is also under investigation for use in patients with HER2-positive breast cancer who had progressed despite trastuzumab treatment . The future of kinase drug discovery, including drugs like Afatinib, is being met with the challenge of drug resistance .

Eigenschaften

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QDLOVBKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Afatinib Impurity C | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)